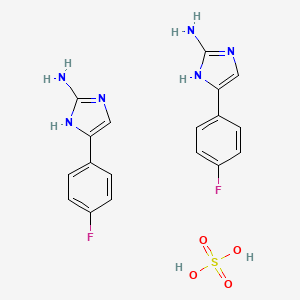
5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring. The product is then treated with sulfuric acid to obtain the hemisulfate salt. The reaction conditions are generally mild, and the yield of the product is high.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.
4-(4-Fluorophenyl)-1-cyclopropylmethyl-5-(4-pyridyl)-imidazole: A compound with a similar imidazole core structure.
Uniqueness
5-(4-Fluorophenyl)-1H-imidazol-2-amine hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H18F2N6O4S |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
5-(4-fluorophenyl)-1H-imidazol-2-amine;sulfuric acid |
InChI |
InChI=1S/2C9H8FN3.H2O4S/c2*10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;1-5(2,3)4/h2*1-5H,(H3,11,12,13);(H2,1,2,3,4) |
Clé InChI |
YVLMFRNVHVBDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN=C(N2)N)F.C1=CC(=CC=C1C2=CN=C(N2)N)F.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Azabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B12822609.png)
![tert-Butyl (1R,5R)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12822612.png)
![tert-butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12822616.png)
![tert-Butyl 4,6-difluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12822624.png)
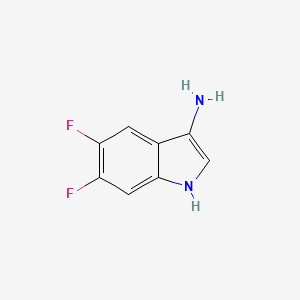
![(9S)-7-[(4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12822641.png)
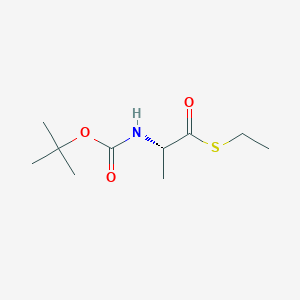
![[4-[Bis(2-chloroethyl)amino]phenyl] 3-fluorobenzoate](/img/structure/B12822646.png)
![Trans-10-(trifluoromethoxy)-7,12-dioxaspiro[5.6]dodecan-9-ol](/img/structure/B12822659.png)
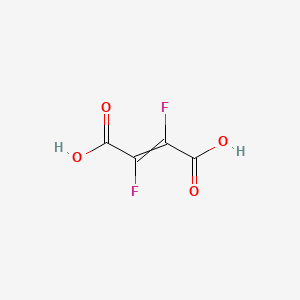
![5,17-Dihydroxy-18-(1-hydroxypropan-2-yl)-4,8,12,15-tetramethylbicyclo[13.3.0]octadeca-3,8,12,17-tetraen-16-one](/img/structure/B12822666.png)
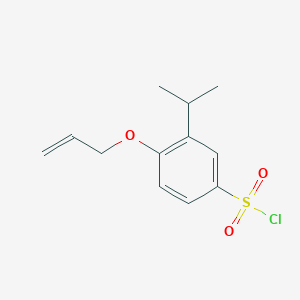
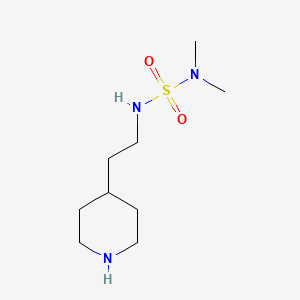
![rel-Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12822674.png)
